molecular formula C9H18N2 B1353827 N,N'-Di-sec-butylcarbodiimide CAS No. 66006-67-5

N,N'-Di-sec-butylcarbodiimide

Cat. No.: B1353827
CAS No.: 66006-67-5
M. Wt: 154.25 g/mol
InChI Key: GULJGLVMSVZIPC-UHFFFAOYSA-N
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Description

N,N'-Di-sec-butylcarbodiimide (SBCDI) is a specialized reagent within the carbodiimide family, recognized for its utility as a coupling and dehydrating agent in modern synthetic methodologies . Its primary application is the efficient formation of amide bonds, a fundamental reaction in the synthesis of peptides and other biologically active molecules . The mechanism involves activating carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to yield the desired amide linkage . A key practical advantage of SBCDI over other carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), is the superior solubility profile of its urea byproduct, N,N'-di-sec-butylurea . This byproduct is a white crystalline solid with slight solubility in water and better solubility in organic solvents compared to the often insoluble N,N'-dicyclohexylurea, which significantly simplifies the purification process and helps prevent product contamination . The steric bulk of the two sec-butyl groups attached to the nitrogen atoms also modulates the reagent's reactivity, which can be beneficial for achieving selectivity, particularly when working with sterically hindered substrates . With a molecular weight of 154.25 g/mol and presenting as a clear, faint yellow liquid, SBCDI is a valuable tool for researchers in pharmaceutical development and organic synthesis seeking a coupling agent that combines effective reactivity with easier work-up procedures . This product is intended for research applications only and is not designated for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C9H18N2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJGLVMSVZIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C=NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498686
Record name N,N'-Di(butan-2-yl)methanediimine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66006-67-5
Record name N,N'-Di(butan-2-yl)methanediimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-sec-butylcarbodiimide
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Synthetic Methodologies for N,n Di Sec Butylcarbodiimide

Traditional Preparation Routes via Dehydration of N,N'-Dialkylureas

A well-established method for synthesizing carbodiimides, including DSBC, is the dehydration of N,N'-dialkylureas. wikipedia.org This process involves the removal of a water molecule from the urea (B33335) precursor, N,N'-di-sec-butylurea, to form the N=C=N functional group characteristic of carbodiimides. wikipedia.orgwikiwand.com

Utilization of Dehydrating Agents and Catalytic Systems

The dehydration of N,N'-dialkylureas necessitates the use of potent dehydrating agents to drive the reaction towards the carbodiimide (B86325) product. wikipedia.org Commonly employed reagents for this purpose include phosphorus pentoxide and p-toluenesulfonyl chloride. wikipedia.orgwikiwand.com For instance, the synthesis of the related N,N'-dicyclohexylcarbodiimide (DCC) has been achieved by reacting the corresponding urea with an arenesulfonyl chloride in the presence of potassium carbonate and a phase transfer catalyst. wikipedia.org

In a study focused on the synthesis of DCC from N,N'-dicyclohexylurea, the use of tosyl chloride (TsCl) in the presence of triethylamine (B128534) (TEA) was investigated. researchgate.net This system effectively facilitated the dehydration process. The general reaction can be represented as:

(R(H)N)₂CO → (RN)₂C + H₂O wikipedia.org

While specific studies detailing catalysts exclusively for DSBC synthesis via this route are not prevalent in the provided results, the principles applied to other dialkylcarbodiimides are generally applicable. The catalytic system often involves a base to neutralize the acidic byproducts formed during the reaction. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final carbodiimide product. Key parameters that are typically adjusted include the molar ratios of reactants and catalysts, temperature, and solvent.

In the synthesis of DCC from DCU using tosyl chloride and triethylamine, the molar ratio of the reactants was found to be a critical factor. researchgate.net The optimal molar ratio of [DCU] : [TsCl] : [TEA] was determined to be 1.0 : 1.5 : 3.0. researchgate.net An excess of the dehydrating agent and base is often required to ensure complete conversion of the urea. The absence of the base (triethylamine) resulted in no reaction, while an excess of the base was found to slow down the reaction rate. researchgate.net The reaction temperature and solvent choice also play a significant role, although specific optimized conditions for DSBC were not detailed in the search results. Generally, these reactions are conducted under controlled temperatures to prevent side reactions.

Table 1: Optimized Reaction Conditions for DCC Synthesis via Dehydration

Reactant/Catalyst Molar Ratio Role Reference
N,N'-Dicyclohexylurea (DCU) 1.0 Starting Material researchgate.net
Tosyl Chloride (TsCl) 1.5 Dehydrating Agent researchgate.net
Triethylamine (TEA) 3.0 Base researchgate.net

Conversion Pathways from Isocyanates with Carbon Dioxide Elimination

Another significant synthetic route to carbodiimides involves the conversion of isocyanates with the elimination of carbon dioxide. wikipedia.org This method is particularly useful and can be catalyzed by various compounds, most notably phosphine (B1218219) oxides. wikipedia.orgwikipedia.org The general reaction is as follows:

2 RN=C=O → (RN)₂C + CO₂ wikipedia.org

This reaction is reversible. wikipedia.org For the synthesis of N,N'-Di-sec-butylcarbodiimide, the starting material would be sec-butyl isocyanate. While the provided search results highlight this pathway for other carbodiimides like DCC, the principle is directly applicable to DSBC. wikipedia.orgwikipedia.org For example, the synthesis of DCC from cyclohexylisocyanate is effectively catalyzed by phosphine oxides. wikipedia.org Highly nucleophilic catalysts such as OP(MeNCH₂CH₂)₃N have also been shown to be effective for this type of conversion. wikipedia.org

Table 2: Catalysts for Carbodiimide Synthesis from Isocyanates

Catalyst Type Reference
Phosphine Oxides Oxide Catalyst wikipedia.orgwikipedia.org
OP(MeNCH₂CH₂)₃N Nucleophilic Catalyst wikipedia.org

Emerging and Advanced Synthetic Approaches for this compound

Recent advancements in organic synthesis have led to the development of new and more efficient methods for preparing carbodiimides. These emerging approaches often focus on milder reaction conditions, higher yields, and the use of novel catalytic systems.

One such advanced method involves the metal-free, iodine-mediated cross-coupling reaction of isocyanides with amines. organic-chemistry.org This strategy provides an efficient route to both symmetric and unsymmetric carbodiimides under mild conditions. organic-chemistry.org Another modern approach is the electrochemical oxidative cross-coupling of amines with isocyanides, which proceeds without the need for transition-metal catalysts or chemical oxidants, producing only hydrogen gas as a byproduct. organic-chemistry.org

Furthermore, the use of hypervalent iodine(III) reagents, such as o-iodoxybenzoic acid, has been shown to be effective for the dehydrosulfurization of thioureas to carbodiimides in excellent yields and with high selectivity. organic-chemistry.org While these methods are described for carbodiimides in general, they represent promising future directions for the synthesis of specific compounds like this compound. The application of multi-component reactions (MCRs) involving carbodiimides is also a growing field, indicating the potential for novel synthetic strategies. nih.govbenthamdirect.com

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of N,n Di Sec Butylcarbodiimide

Mechanism of Carboxylic Acid Activation in Coupling Reactions

The primary role of N,N'-di-sec-butylcarbodiimide in coupling reactions is the activation of carboxylic acids. This activation is a prerequisite for the formation of amide, ester, and thioester bonds by rendering the carboxylic acid more susceptible to nucleophilic attack.

Formation of O-Acylisourea Intermediates

The reaction is initiated by the attack of a carboxylic acid on the carbodiimide (B86325), which leads to the formation of a highly reactive O-acylisourea intermediate. acs.orgwikipedia.org This key step transforms the poor leaving group of the carboxylic acid (hydroxyl group) into a much better one. The O-acylisourea intermediate is unstable and readily reacts with nucleophiles. thermofisher.com However, it can also undergo an intramolecular rearrangement to form a stable N-acylurea, which is an undesired side reaction that halts the coupling process. wikipedia.org

Nucleophilic Attack by Amine, Thiol, and Alcohol Substrates

Once the O-acylisourea intermediate is formed, it is susceptible to nucleophilic attack by various substrates.

Amines: Primary and secondary amines can attack the activated carbonyl carbon of the O-acylisourea intermediate to form a stable amide bond. This is a fundamental reaction in peptide synthesis.

Alcohols: Alcohols react with the O-acylisourea intermediate to yield esters. This process, often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP), is known as the Steglich esterification. nih.gov

Thiols: Similarly, thiols can act as nucleophiles, attacking the O-acylisourea intermediate to produce thioesters.

Core Reaction Pathways and Product Formation

The activation of carboxylic acids by this compound enables several important synthetic transformations.

Amide Bond Formation Reactions

The formation of amides via carbodiimide-mediated coupling is a cornerstone of peptide synthesis and other areas of organic chemistry. luxembourg-bio.com The reaction between a carboxylic acid and an amine in the presence of DSBC proceeds through the O-acylisourea intermediate, which is then attacked by the amine to furnish the corresponding amide and N,N'-di-sec-butylurea as a byproduct. wikipedia.org To enhance reaction rates and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. thermofisher.compeptide.com These additives react with the O-acylisourea intermediate to form active esters, which are more stable and less prone to side reactions. actim.com

Esterification and Thioesterification Mechanisms

Esterification: The Steglich esterification provides a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide like DSBC and a catalytic amount of an acyl transfer agent, typically DMAP. nih.gov The carboxylic acid first reacts with DSBC to form the O-acylisourea intermediate. DMAP then attacks this intermediate to form a more reactive acylpyridinium species, which is subsequently attacked by the alcohol to yield the ester. nih.gov

Thioesterification: The mechanism for thioesterification is analogous to esterification, with a thiol serving as the nucleophile instead of an alcohol. The reaction of the O-acylisourea intermediate with a thiol results in the formation of a thioester and the urea (B33335) byproduct. biosynth.com

Sulfonamide Synthesis Reactions

While the direct synthesis of sulfonamides from sulfonic acids and amines using carbodiimides is less common, the underlying principle of activating the acidic proton source can be applied. Traditional methods for sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines. researchgate.net However, carbodiimides can be used to facilitate the coupling of sulfonic acids and amines, proceeding through a similar activated intermediate pathway as seen with carboxylic acids.

Analysis of Competing Side Reactions and Byproduct Generation

In the application of this compound (DSBC) as a coupling agent, particularly in peptide synthesis, the formation of side products can impact reaction efficiency and product purity. A thorough understanding of these competing reactions is crucial for optimizing synthetic protocols.

O-Acylisourea Rearrangement to N-Acylurea

The primary role of a carbodiimide in amide bond formation is the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comgoogle.comwikipedia.orgchemeurope.com This intermediate is susceptible to a competing intramolecular rearrangement to form a stable and unreactive N-acylurea. peptide.comwikipedia.orgchemeurope.comnih.gov This rearrangement, known as an O-to-N acyl migration, is a significant side reaction that can reduce the yield of the desired amide product. wikipedia.orgchemeurope.comnih.govresearchgate.net The formation of N-acylurea is particularly prevalent in dipolar aprotic solvents like N,N-dimethylformamide (DMF), which are commonly used in solid-phase peptide synthesis (SPPS). acs.orgnih.gov

The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea. peptide.comwikipedia.orgchemeurope.com This intermediate can then follow one of two main pathways: reaction with a nucleophile (e.g., an amine) to form the desired amide, or rearrangement to the N-acylurea. wikipedia.orgchemeurope.com The rate of this rearrangement is influenced by factors such as temperature and the steric properties of the carbodiimide and the carboxylic acid. nih.gov While aromatic carbodiimides tend to favor the formation of N-acylureas, aliphatic carbodiimides like DSBC can also lead to this byproduct. google.com The use of additives like 1-hydroxybenzotriazole (HOBt) can mitigate this side reaction by rapidly converting the O-acylisourea into a more stable active ester, which is less prone to rearrangement. peptide.comgoogle.com

Table 1: Factors Influencing N-Acylurea Formation
FactorInfluence on N-Acylurea FormationMitigation Strategy
SolventPolar aprotic solvents (e.g., DMF) can promote the rearrangement. acs.orgnih.govUse of solvents with lower dielectric constants (e.g., dichloromethane (B109758), chloroform). wikipedia.org
TemperatureHigher temperatures can accelerate the rearrangement. nih.govConducting the reaction at lower temperatures.
AdditivesAbsence of additives allows the O-acylisourea to persist longer, increasing the chance of rearrangement.Use of additives like HOBt or OxymaPure to form more stable active esters. peptide.comgoogle.com
Steric HindranceBulky substituents on the carbodiimide or carboxylic acid can influence the rate of rearrangement.Selection of appropriate carbodiimides and protecting groups.

Formation of Oxazolones as Undesired Species

In peptide synthesis, another significant side reaction involving the highly reactive O-acylisourea intermediate is the formation of oxazolones (also known as azlactones). google.comcsic.es This intramolecular cyclization occurs when the activated C-terminal amino acid attacks the carbonyl group of the O-acylisourea. csic.esmdpi.com The formation of oxazolone (B7731731) is undesirable for two primary reasons: it is less reactive than the O-acylisourea, leading to slower coupling rates, and more importantly, it is highly prone to racemization at the α-carbon of the activated amino acid. nih.govmdpi.com This loss of chiral integrity is a major concern in the synthesis of stereochemically pure peptides. csic.es

The propensity for oxazolone formation is influenced by the nature of the amino acid, the coupling conditions, and the presence of additives. google.comnih.gov Urethane-based protecting groups, commonly used in peptide synthesis, help to suppress oxazolone formation and subsequent racemization. researchgate.net The introduction of coupling additives like HOBt or OxymaPure is a key strategy to minimize this side reaction by converting the O-acylisourea into a less reactive, yet still efficient, active ester, thereby reducing the opportunity for oxazolone formation. google.comcsic.estandfonline.com

Adduct Formation with Activators and Additives (e.g., OxymaPure)

The formation of this adduct is dependent on the steric hindrance of the alkyl groups on the carbodiimide. csic.esacs.org Carbodiimides with secondary substituents, such as diisopropylcarbodiimide (DIC), dicyclohexylcarbodiimide (B1669883) (DCC), and DSBC, are known to form these adducts. nih.govcsic.escsic.es In contrast, carbodiimides with bulky tertiary substituents like di-tert-butylcarbodiimide (DTBC) show negligible adduct formation due to steric hindrance. csic.escsic.es Conversely, those with primary substituents, like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), readily form the adduct. nih.govcsic.es The stability of this adduct can vary, and it may hydrolyze back to OxymaPure and the corresponding urea. acs.orgnih.govcsic.es

Pathways for Hydrogen Cyanide Generation and Advanced Mitigation Strategies

A significant safety concern associated with the use of the OxymaPure/carbodiimide combination is the potential for the generation of toxic hydrogen cyanide (HCN) gas. tandfonline.comresearchgate.netdigitellinc.com This occurs through the cyclization and subsequent decomposition of the adduct formed between OxymaPure and certain carbodiimides. acs.orgnih.govcsic.esresearchgate.net The reaction is particularly prominent with carbodiimides bearing secondary alkyl substituents, such as DIC, DCC, and DSBC. nih.govcsic.esacs.org The adduct can cyclize to form an oxadiazole, which then fragments to release HCN. acs.orgnih.govacs.orgcsic.esresearchgate.net

The extent of HCN formation is influenced by the structure of the carbodiimide. acs.orgnih.govacs.org Studies have shown that carbodiimides with bulkier substituents, such as N,N'-di-tert-butylcarbodiimide (DTBC), significantly reduce HCN generation. In contrast, carbodiimides with less steric hindrance around the nitrogen atoms, like DIC, are more prone to this side reaction. DSBC, with its intermediate steric profile, exhibits a moderate level of HCN generation.

Several mitigation strategies have been developed to address this issue:

Selection of Carbodiimide: Utilizing carbodiimides that are less prone to this side reaction, such as those with a combination of primary and tertiary substituents like N-tert-butyl-N'-ethylcarbodiimide (TBEC), can eliminate HCN formation. acs.orgacs.org

Scavengers: The use of HCN scavengers, such as dimethyl trisulfide (DMTS), has been proposed to capture any generated HCN. acs.orgnih.govcsic.es

Reaction Conditions: Proper ventilation and conducting reactions at controlled temperatures can help manage the risks associated with HCN evolution. Computational studies have also been employed to understand the decomposition mechanism and identify the most kinetically favorable pathways for HCN generation, aiding in the development of safer protocols. researchgate.netresearchgate.net

Table 2: HCN Generation Potential of Various Carbodiimides with OxymaPure
CarbodiimideSubstituent TypeHCN Generation Potential
DIC (Diisopropylcarbodiimide)SecondaryHigh csic.esacs.org
DCC (Dicyclohexylcarbodiimide)SecondaryHigh nih.govcsic.es
DSBC (this compound)SecondaryModerate nih.gov
DTBC (N,N'-Di-tert-butylcarbodiimide)TertiaryLow/Negligible csic.es
EDC·HCl (N-ethyl-N′-(3-(dimethylamino)propyl)carbodiimide hydrochloride)Primary/TertiaryNegligible acs.orgnih.gov
TBEC (N-tert-butyl-N'-ethylcarbodiimide)Primary/TertiaryNegligible acs.orgacs.org

Hydrolytic Reactivity and Decomposition Mechanisms

This compound is susceptible to hydrolysis, a reaction that cleaves the carbodiimide functional group to yield the corresponding urea, in this case, N,N'-di-sec-butylurea. This decomposition pathway is a common characteristic of carbodiimides and represents a formal hydrolysis of the molecule. The presence of water in a reaction mixture can therefore lead to the consumption of the carbodiimide, reducing its effectiveness as a coupling agent. The urea byproduct is often a consideration in purification strategies.

Explorations in Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is less extensively documented than its coupling reactions. However, the carbodiimide functional group can undergo both oxidation and reduction under specific conditions.

Reduction: Carbodiimides can be reduced to the corresponding N-borylformamidine derivatives. rsc.org For instance, the hydroboration of carbodiimides like N,N'-diisopropylcarbodiimide and N,N'-di-tert-butylcarbodiimide with pinacolborane in the presence of an aluminum catalyst has been shown to yield the singly hydroborated products in excellent yields. rsc.org Reductive cleavage of the N-C bond in carbodiimides has also been observed. For example, N,N'-di-tert-butylcarbodiimide undergoes reductive cleavage in the presence of a Gd(II) complex to form a tert-butylcyanamide (B2729067) anion. iucr.orgnih.gov

Oxidation: While specific oxidation reactions for DSBC are not detailed in the provided context, carbodiimides are known to participate in oxidation reactions such as the Moffatt oxidation, where they act as a component in a system with dimethyl sulfoxide (B87167) (DMSO) to oxidize alcohols to aldehydes or ketones. wikipedia.org

Mechanistic Investigations of Carbodiimide Insertion Reactions

The insertion of carbodiimides into the N-S bond of sulfonimides represents a significant reaction, leading to novel heterocyclic structures. Mechanistic studies have revealed that this process can result in a two-atom ring expansion. beilstein-journals.orgnih.gov A key example is the reaction with saccharin (B28170), a cyclic sulfonimide, which serves as a model substrate. beilstein-journals.orgnih.gov

When saccharin reacts with carbodiimides, including this compound and its analogues, the carbodiimide unit inserts into the sulfonimide ring. beilstein-journals.orgnih.gov This insertion leads to the formation of a 7-membered benzo cymitquimica.comthieme-connect.dethiadiazepine ring system. beilstein-journals.orgnih.gov Initially, it was believed that this reaction simply formed a guanidine (B92328) adduct, but single-crystal X-ray diffraction analyses have since confirmed the ring expansion mechanism. beilstein-journals.orgnih.gov This transformation highlights a previously under-explored area of carbodiimide reactivity, demonstrating its potential for synthesizing more complex heterocyclic compounds from readily available starting materials. beilstein-journals.orgnih.gov The reaction's success can be influenced by catalysts; for instance, the addition of copper(I) chloride (CuCl) has been shown to facilitate the insertion of carbodiimides into sulfonamides, a reaction that often fails under uncatalyzed conditions. nih.gov

Influence of Steric Hindrance on Reactivity and Selectivity

The reactivity and selectivity of this compound (DSBC) are significantly governed by the steric hindrance imposed by its two sec-butyl groups. cymitquimica.comub.edu Steric hindrance refers to the way a molecule's physical structure, specifically the bulkiness of its substituent groups, can impede its ability to react. chemistrytalk.org In carbodiimides, the size of the alkyl groups flanking the N=C=N core modulates their reactivity. nih.gov

DSBC is considered to have intermediate steric bulk. Its sec-butyl groups are more sterically demanding than the isopropyl groups of N,N'-diisopropylcarbodiimide (DIC) but less so than the tert-butyl groups of N,N'-di-tert-butylcarbodiimide (DTBC) or the cyclohexyl groups of N,N'-dicyclohexylcarbodiimide (DCC). ub.edunih.gov This intermediate hindrance makes DSBC a versatile reagent. It is reactive enough for efficient coupling reactions while the steric bulk helps to reduce the reactivity towards bulky nucleophiles, thereby enhancing selectivity in certain applications like peptide synthesis.

The influence of steric hindrance is clearly demonstrated in comparative studies. In solid-phase peptide synthesis (SPPS), the choice of carbodiimide affects the purity of the final peptide product. Studies comparing various carbodiimides in conjunction with the coupling additive OxymaPure revealed distinct performance differences attributable to steric effects. ub.edunih.gov

Highly Hindered (DTBC): The bulky tert-butyl groups significantly slow down the reaction, to the extent that its performance in SPPS is considered poor. nih.gov

Minimally Hindered (DIC): The smaller isopropyl groups lead to faster reaction rates and excellent performance in SPPS. nih.gov

Intermediately Hindered (DSBC): DSBC, being structurally similar to but slightly more hindered than DIC, shows a slightly lower but still acceptable performance in SPPS. ub.edunih.gov

The following table, based on data from a study on the synthesis of Leu-enkephalin, illustrates the impact of the carbodiimide's steric hindrance on the purity of the crude peptide. nih.gov

CarbodiimideAlkyl SubstituentSteric HindrancePeptide Purity (%)
DICIsopropylLow95
EDC·HClEthyl, DimethylaminopropylLow (asymmetric)90
DSBCsec-ButylIntermediate89
TBECtert-Butyl, EthylIntermediate (asymmetric)95
DTBCtert-ButylHigh50

This data underscores how the steric environment created by the alkyl substituents directly influences the carbodiimide's effectiveness in coupling reactions. While highly hindered carbodiimides like DTBC are too slow for practical use in this context, the moderate hindrance of DSBC provides a balance of reactivity and selectivity. nih.gov

Applications of N,n Di Sec Butylcarbodiimide in Advanced Organic Synthesis

Methodologies in Peptide Synthesis

Carbodiimides are cornerstone reagents in peptide synthesis, facilitating the formation of the crucial peptide bond that links amino acids. acs.org The process involves the activation of a carboxylic acid group by the carbodiimide (B86325), making it susceptible to nucleophilic attack by an amine group. N,N'-Di-sec-butylcarbodiimide has been evaluated as a coupling reagent within this context, often as an alternative to more common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). ub.edutesisenred.netluxembourg-bio.com

Solid-Phase Peptide Synthesis (SPPS), a method developed by Bruce Merrifield, revolutionized the synthesis of long peptide chains by anchoring the C-terminus of the growing peptide to a solid polymer resin. masterorganicchemistry.compeptide.com The synthesis follows a cycle of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. peptide.com

In the coupling step of SPPS, a carbodiimide like DSBC is used to activate the carboxylic acid of the incoming N-protected amino acid. ub.edu This activation forms a highly reactive O-acylisourea intermediate, which then readily reacts with the free amine of the resin-bound peptide chain to form a new peptide bond. acs.org Following the coupling, unreacted reagents and the urea (B33335) byproduct are washed away. peptide.com DSBC has been specifically studied as an alternative to DIC in SPPS protocols to assess its efficiency and side-reaction profile. ub.edutesisenred.net The choice of carbodiimide is critical, as the solubility of the resulting urea byproduct and the potential for side reactions can impact the purity and yield of the final peptide. acs.org

Solution-phase peptide synthesis, also referred to as liquid-phase peptide synthesis (LPPS), predates SPPS and remains a valuable method, particularly for the large-scale production of shorter peptides. sci-hub.semasterorganicchemistry.com Unlike SPPS, all reactants in solution-phase synthesis are dissolved in a suitable solvent. mdpi.com This approach allows for the purification of intermediate peptide fragments by conventional methods like crystallization. sci-hub.se

In this methodology, this compound serves the same fundamental purpose: it acts as a coupling agent to activate a carboxylic acid of one amino acid or peptide fragment for reaction with the amino group of another. masterorganicchemistry.com The reaction proceeds through the same reactive O-acylisourea intermediate as in SPPS. Convergent synthesis strategies, where smaller protected peptide fragments are coupled together in solution, often employ carbodiimides to form the final peptide backbone. sci-hub.se The efficiency of solution-phase synthesis benefits from the use of effective coupling reagents that can drive the reaction to completion under mild conditions. mdpi.comresearchgate.net

The primary function of a carbodiimide in amide bond formation is to convert a carboxylic acid into a more reactive species. The reaction between the carbodiimide and the carboxylic acid yields a highly reactive O-acylisourea intermediate. acs.org This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea derivative as a byproduct. masterorganicchemistry.com

However, two principal side reactions can compromise the efficiency and stereochemical integrity of the process, particularly when synthesizing peptides from α-amino acids. acs.org

N-acylurea formation : The O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea, which halts the desired reaction pathway. acs.org

Oxazolone (B7731731) formation : The O-acylisourea can cyclize to form a 5(4H)-oxazolone. This intermediate is not only less reactive but is also prone to racemization, leading to a loss of the amino acid's chiral purity. acs.org

The steric hindrance provided by the alkyl groups on the carbodiimide, such as the sec-butyl groups in DSBC, plays a crucial role in mediating these pathways. acs.orgluxembourg-bio.com A comparative study of different carbodiimides highlighted how the substituent structure influences the propensity for side reactions. For instance, the reaction between carbodiimides and the common additive OxymaPure can lead to the formation of unwanted byproducts, with the outcome being dependent on the steric bulk of the carbodiimide's substituents. luxembourg-bio.com

CarbodiimideCommon AbbreviationKey Characteristics
N,N'-DicyclohexylcarbodiimideDCCWidely used historically; byproduct (DCU) has low solubility, complicating purification. acs.org
N,N'-DiisopropylcarbodiimideDICByproduct (DIU) is more soluble than DCU, making it a popular replacement for DCC in SPPS. acs.orgluxembourg-bio.com
This compound DSBC Studied as an alternative to DIC, with steric properties influencing reactivity and side reactions. ub.eduluxembourg-bio.com
N-tert-Butyl-N'-ethylcarbodiimideTBECA hybrid of primary and tertiary substituents, shown to outperform DIC in certain contexts by minimizing side reactions and racemization. acs.org

Construction of Complex Organic Molecules

Beyond peptide synthesis, this compound serves as a versatile reagent for constructing a variety of complex organic molecules. biosynth.com Its primary function is as a dehydrating agent, facilitating condensation reactions between a carboxylic acid and a nucleophile. This capability allows for the formation of not only amides from amines but also esters from alcohols and thioesters from thiols. These functional groups are fundamental building blocks in numerous pharmaceuticals, agrochemicals, and materials. biosynth.com The use of DSBC in these syntheses provides a method for bond formation under relatively mild conditions.

Catalytic Transformations Mediated by this compound or its Analogs

While often used as a stoichiometric reagent, the carbodiimide functional group itself can participate in catalytic transformations. Research has demonstrated that the N=C=N core of carbodiimides can undergo reactions like catalytic hydroboration. rsc.org

The catalytic hydroboration of carbodiimides is a method for preparing N-borylformamidines, which are valuable synthetic intermediates. rsc.org This transformation involves the addition of a boron-hydride bond across one of the C=N double bonds of the carbodiimide. Studies on analogs of DSBC, such as N,N'-diisopropylcarbodiimide and N,N'-dicyclohexylcarbodiimide, have shown that this reaction proceeds in excellent yields in the presence of an appropriate catalyst and a hydroborating agent like pinacolborane (HBpin). rsc.org For example, the hydroboration of N,N'-diisopropylcarbodiimide using an aluminum catalyst resulted in a 99% yield of the corresponding N-borylformamidine. rsc.org This type of reaction showcases a different mode of reactivity for carbodiimides, where they act as a substrate in a catalytic cycle rather than as a reagent. rsc.org

Guanylation of Aryl Amines Catalyzed by Lanthanum Amides

The synthesis of substituted guanidines is a significant area of interest due to their wide applications as versatile ligands and in the creation of bioactive molecules. researcher.life A highly efficient method for this transformation is the guanylation of amines with carbodiimides, catalyzed by metal complexes. Among these, lanthanide amides have emerged as potent catalysts for the guanylation of aryl amines, demonstrating high activity under mild conditions. acs.orgnih.gov

The catalytic process involves the addition of an N-H bond from an aryl amine across the N=C=N bond of a carbodiimide, such as this compound. Simple, cyclopentadienyl-free lanthanide amides, including complexes like [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ (where Ln can be La, Sm, Eu, Y, Yb) and Ln[N(SiMe₃)₂]₃ (where Ln can be Y, Yb), have proven to be highly effective precatalysts for this reaction. acs.orgnih.gov These catalysts are compatible with a broad range of substrates and solvents. acs.org

The proposed mechanism for this catalytic cycle begins with an acid-base reaction between the aryl amine and the lanthanide amide catalyst, which generates a new amido intermediate. academie-sciences.fr This is followed by the coordination of the carbodiimide to the lanthanide metal center. An intramolecular insertion of the amido group into the cyano group of the carbodiimide results in the formation of a lanthanide guanidinate intermediate. researcher.lifeacademie-sciences.fr Subsequent protonolysis of this intermediate by another molecule of the aryl amine releases the final guanidine (B92328) product and regenerates the active lanthanide amide catalyst, thus completing the catalytic cycle. academie-sciences.fr This process is highly atom-efficient. acs.orgnih.gov

Research has demonstrated the efficacy of this catalytic system with various aromatic amines. For instance, the reaction of aniline (B41778) with a carbodiimide in the presence of a catalytic amount of a lanthanide amide proceeds smoothly to yield the corresponding guanidine. The reaction conditions and yields for the guanylation of various aryl amines using a lanthanide amide catalyst are summarized below. While the original study utilized N,N'-dicyclohexylcarbodiimide, the principles are directly applicable to this compound.

Aryl AmineCatalyst (Ln in [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃)Time (h)Yield (%)Reference
AnilineYb0.599 acs.org
AnilineY0.599 acs.org
AnilineSm199 acs.org
AnilineLa299 acs.org
p-toluidineYb0.599 acs.org
p-AnisidineYb0.599 acs.org

Applications in Polymer Chemistry

Carbodiimides, including this compound, serve as valuable monomers in polymer chemistry, particularly for the synthesis of nitrogen-rich polymers like polyguanidines. The reactivity of the N=C=N functional group allows for polyaddition reactions, a fundamental concept in polymer synthesis. nih.govacs.org

Synthesis of Polyguanidines via Polyaddition Reactions

Polyguanidines are a class of polymers characterized by repeating guanidine units in their backbone. The synthesis of these polymers can be achieved through the polyaddition reaction of a bifunctional amine (diamine) with a bifunctional carbodiimide (biscarbodiimide). nih.govacs.org This method is analogous to the well-known synthesis of polyurethanes from diisocyanates and diols. nih.govacs.org

The fundamental reaction is the hydroamination of the carbodiimide functional groups. acs.org In this step-growth polymerization, the nucleophilic amine groups of the diamine monomer repeatedly add across the electrophilic N=C=N groups of the biscarbodiimide monomer. This process forms a growing polymer chain linked by guanidinyl groups.

A typical polyaddition reaction to form polyguanidines can be represented by the reaction between a diamine and a biscarbodiimide. For example, studies have shown that reacting a chiral diamine with a phenylene-bridged bis(arylcarbodiimide) can proceed rapidly under ambient, catalyst-free conditions to yield high molecular weight polyguanidines. nih.gov The reaction mixture can become highly viscous or even gel-like within minutes, indicating extremely fast polymerization. nih.gov

The properties of the resulting polyguanidine, such as solubility, depend on the specific monomers used. For instance, the use of bulkier side groups, like naphthyl groups on the carbodiimide, can improve the solubility of the resulting polymer in common organic solvents, facilitating its characterization. nih.gov While specific studies on the use of this compound in a bifunctional form for polyaddition are not detailed, the underlying chemistry provides a clear pathway for its potential use in creating polyguanidines. A hypothetical bifunctional analogue would be required for polymerization.

The table below summarizes the results from a study on the polyaddition of a chiral diamine with different biscarbodiimides, illustrating the formation of polyguanidines.

Diamine MonomerBiscarbodiimide MonomerPolymer FormedYield (%)SolubilityReference
(S,S)-trans-4a,8a-decahydroquinoxaline1,4-phenylenebis(phenylcarbodiimide)Polyguanidine 3aPG91Poorly soluble nih.gov
(S,S)-trans-4a,8a-decahydroquinoxaline1,4-phenylenebis(1-naphthylcarbodiimide)Polyguanidine 3bPG92Soluble in CHCl₃, THF nih.gov

This synthetic route offers a versatile method for creating novel polymer architectures with potential applications as ligands, catalysts, or functional materials. acs.org

Role of N,n Di Sec Butylcarbodiimide in Materials Science Research

Integration into Catalysis-Driven Molecular Motors

Carbodiimides, including analogs of N,N'-Di-sec-butylcarbodiimide, serve as essential chemical 'fuels' for powering artificial catalysis-driven molecular motors. These motors operate through chemomechanical cycles where the hydration of a carbodiimide (B86325) to its corresponding urea (B33335) derivative releases energy that drives directional rotation about a covalent bond. This process mimics the way biological motors transduce chemical energy into mechanical work.

The structure of the carbodiimide fuel plays a critical role in the motor's performance. For instance, increasing the steric bulk of the alkyl groups on the carbodiimide can significantly influence the reaction network. In studies of certain rotary molecular motors, replacing a less bulky carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with the more sterically hindered N,N'-di-tert-butylcarbodiimide was shown to substantially reduce the rate of unwanted side reactions, such as the formation of N-acyl urea. wikipedia.org However, this modification also resulted in a slower rate for the desired fuel-to-waste conversion reaction, highlighting a trade-off between reaction fidelity and motor speed. wikipedia.org

Influence on Kinetic Gating and Directionality of Molecular Systems

The precise control over the direction of rotation in molecular motors is a key challenge, and carbodiimide fuels are central to achieving this. The concept of "kinetic gating" involves using chiral molecules to control the rates of different steps in the motor's catalytic cycle, thereby creating a bias for rotation in one direction.

By combining a chiral carbodiimide fuel with a chiral hydrolysis promoter, researchers have demonstrated a "double kinetic gating" mechanism. wikipedia.org This approach allows for exceptional control over the motor's directionality. For example, the combination of the chiral fuel N,N'-di(isopropylbenzyl)carbodiimide and a specific chiral N-oxide hydrolysis promoter resulted in a 92% enantiomeric excess (e.e.), which corresponds to a highly directional rotation. wikipedia.org The choice of an achiral carbodiimide fuel, such as N,N'-di-tert-butylcarbodiimide, can be used to isolate and study the influence of the chiral hydrolysis promoter on the kinetic gating of the anhydride (B1165640) hydrolysis step independently. wikipedia.org

The table below illustrates the effect of different combinations of carbodiimide fuels and hydrolysis promoters on the directionality of a model molecular motor, demonstrating the principle of kinetic gating.

Carbodiimide FuelHydrolysis PromoterDirectionality (ratio)Enantiomeric Excess (e.e.)
(R,R)-N,N'-di(isopropylbenzyl)carbodiimideDMAP (achiral)1:1.2510%
N,N'-di-tert-butylcarbodiimide (achiral)(R)-4b (chiral)1:18.790%
(R,R)-N,N'-di(isopropylbenzyl)carbodiimide(R)-4b (chiral)1:2492%

Data sourced from studies on a catalysis-driven rotary molecular motor. wikipedia.org Directionality reflects the ratio of forward to backward rotations.

Contributions to the Synthesis of Sequence-Defined Macromolecules

Sequence-defined macromolecules are polymers in which the monomer units are arranged in a specific, controlled order, much like proteins or DNA. chemicalbook.com The synthesis of these complex molecules often relies on iterative coupling reactions, a process where carbodiimides like this compound play a crucial role. One of the most common methods for producing such polymers is solid-phase peptide synthesis (SPPS). chemicalbook.com

In SPPS, this compound functions as a coupling reagent to activate carboxylic acids for the formation of amide bonds. nih.gov The process involves the reaction of the carbodiimide with a carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is then readily attacked by a primary amine on the growing polymer chain, forming the desired peptide bond and releasing N,N'-di-sec-butylurea as a byproduct. nih.govrsc.org

A significant practical advantage of using this compound over other common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) is the solubility of its urea byproduct. nih.gov While dicyclohexylurea is largely insoluble in common organic solvents, making it difficult to remove from the solid-phase resin, N,N'-di-sec-butylurea is soluble in many of these solvents, simplifying the purification process during synthesis. nih.govrsc.org Due to these favorable properties, this compound has been specifically investigated as an alternative to reagents like DIC in SPPS protocols to evaluate its efficiency and side-reaction profile. nih.gov

Computational and Theoretical Investigations of N,n Di Sec Butylcarbodiimide Systems

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms involving carbodiimides, including N,N'-Di-sec-butylcarbodiimide. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. mdpi.comresearchgate.netresearchgate.net

One of the primary applications of DFT in the study of this compound is in the elucidation of its role as a coupling agent, for instance, in amide bond formation. The reaction between a carboxylic acid and this compound leads to the formation of a highly reactive O-acylisourea intermediate. peptide.comthermofisher.com DFT calculations can model the formation of this key intermediate and explore its subsequent reaction pathways. These pathways include the desired reaction with an amine to form an amide and the urea (B33335) byproduct, as well as undesired side reactions such as the rearrangement to a stable N-acylurea. peptide.comresearchgate.net

Furthermore, DFT can be employed to investigate the role of catalysts and additives in reactions involving this compound. For instance, the influence of copper(I) halides on the electronic structure and reactivity of other aliphatic carbodiimides has been studied using DFT. sciforum.net Such studies show that coordination of the carbodiimide (B86325) to the metal ion enhances its electrophilicity, making it more susceptible to nucleophilic attack.

Table 1: Representative Intermediates and Transition States in Carbodiimide-Mediated Amide Formation Investigated by DFT

SpeciesDescriptionKey Structural Features Investigated with DFT
O-acylisoureaThe key reactive intermediate formed from the reaction of a carboxylic acid and a carbodiimide.Geometry of the isourea core, bond lengths and angles of the activated carbonyl group.
N-acylureaA stable, unreactive byproduct formed by the intramolecular rearrangement of the O-acylisourea.The structure of the rearranged product, which helps in understanding the mechanism of this side reaction.
Transition State 1The transition state for the formation of the O-acylisourea.The geometry of the interacting carboxylic acid and carbodiimide molecules at the highest point of the energy barrier.
Transition State 2The transition state for the reaction of the O-acylisourea with an amine.The geometry of the three-component system (O-acylisourea and amine) leading to the formation of the amide bond.

Kinetic Modeling and Simulation of Primary and Side Reactions

Kinetic modeling and simulation provide a bridge between theoretical calculations and experimental observations. By incorporating the energetic data obtained from DFT studies into kinetic models, it is possible to simulate the time evolution of reactant, intermediate, and product concentrations. This allows for a quantitative understanding of the reaction rates and the factors that influence them.

For reactions involving this compound, kinetic modeling can be used to predict the yield of the desired product and the extent of side reactions under different conditions. For instance, in peptide synthesis, kinetic models have been developed to understand the coupling reactions of activated amino acids. acs.org These models can account for the rates of both the desired peptide bond formation and competing side reactions, such as racemization and the formation of unreactive byproducts.

A kinetic model for a reaction mediated by this compound would typically consist of a set of differential equations describing the rate of change of each species in the reaction mixture. The rate constants for these equations can be estimated from the activation energies calculated by DFT.

Table 2: Key Parameters in Kinetic Models of Carbodiimide Reactions

ParameterDescriptionMethod of Determination
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.Can be determined experimentally or estimated from theoretical calculations (e.g., Transition State Theory with DFT-calculated activation energies).
Activation Energy (Ea)The minimum amount of energy required for a reaction to occur.Can be calculated using DFT by finding the energy difference between the reactants and the transition state. mdpi.com
Pre-exponential Factor (A)A constant in the Arrhenius equation that is related to the frequency of collisions between reacting molecules.Can be estimated from statistical mechanics and computational chemistry.
Reaction OrderThe power to which the concentration of a reactant is raised in the rate law.Can be determined experimentally or inferred from the molecularity of the elementary steps in the reaction mechanism.

The simulation of these kinetic models can help in optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. For example, simulations could be used to determine the optimal temperature, concentration of reactants, or choice of solvent for a particular application of this compound.

Elucidation of Steric and Electronic Effects on Reactivity through Computational Methods

The reactivity of this compound is significantly influenced by the steric and electronic properties of its sec-butyl substituents. Computational methods provide a powerful means to dissect and quantify these effects.

Steric Effects: The bulky sec-butyl groups on the nitrogen atoms of this compound create significant steric hindrance around the reactive N=C=N core. This steric bulk can influence the rate and selectivity of its reactions. Computational techniques such as the calculation of steric maps and buried volume (%VBur) can provide a quantitative measure of this steric hindrance. mdpi.com For example, computational studies on related systems have shown that steric interactions can preclude the formation of certain isomers or adducts. researchgate.net In the context of this compound, the steric hindrance would be expected to affect the approach of nucleophiles to the central carbon atom, potentially influencing its reactivity compared to less hindered carbodiimides like N,N'-diisopropylcarbodiimide.

Electronic Effects: The sec-butyl groups also exert electronic effects on the carbodiimide functionality. As alkyl groups, they are electron-donating, which increases the electron density on the nitrogen atoms and influences the electrophilicity of the central carbon atom. Computational methods like Natural Bond Orbital (NBO) analysis and the calculation of Fukui functions can be used to analyze the charge distribution and frontier molecular orbitals of this compound. sciforum.net These analyses can reveal how the electronic properties of the sec-butyl groups modulate the reactivity of the carbodiimide. For instance, DFT studies on other carbodiimides have shown that coordination to a Lewis acid can alter the electron density and enhance reactivity towards nucleophiles. sciforum.net

By combining steric and electronic analyses, a more complete picture of the reactivity of this compound can be obtained. For example, the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) can be used to separate the total activation energy of a reaction into contributions from the strain energy of the reactants and the interaction energy between them. mdpi.com This approach can reveal whether a reaction is controlled by steric strain or by electronic interactions.

Table 3: Computational Methods for Analyzing Steric and Electronic Effects

MethodInformation ProvidedRelevance to this compound
Steric Maps / Buried Volume (%VBur)Quantitative measure of steric hindrance around a reactive center. mdpi.comCan quantify the steric bulk of the sec-butyl groups and predict its impact on reaction rates and selectivity.
Natural Bond Orbital (NBO) AnalysisDescribes the charge distribution and orbital interactions within a molecule.Can elucidate the electronic effects of the sec-butyl groups on the N=C=N moiety.
Fukui FunctionsIdentifies the most electrophilic and nucleophilic sites in a molecule. sciforum.netCan predict the reactivity of different atoms in this compound towards various reagents.
Activation Strain Model (ASM)Decomposes the activation energy into strain and interaction components. mdpi.comCan determine whether the reactivity of this compound is primarily governed by steric or electronic factors.

Molecular Dynamics Simulations of this compound in Reaction Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a dynamic view of how molecules behave in a reaction environment, such as in a solvent. researchgate.netdtic.mil

For this compound, MD simulations can be used to investigate several aspects of its behavior in solution. For example, simulations can be used to study the solvation of the molecule, revealing how solvent molecules arrange themselves around the carbodiimide and how this might affect its reactivity. The conformational flexibility of the sec-butyl groups can also be studied, providing insights into the range of shapes the molecule can adopt in solution and how this might influence its interactions with other molecules.

MD simulations are particularly useful for studying the initial stages of a reaction, such as the approach of reactants to one another and the formation of pre-reaction complexes. mdpi.com For a reaction involving this compound, simulations could be used to study how a carboxylic acid and an amine approach the carbodiimide in solution and how the solvent mediates these interactions.

Furthermore, MD simulations can be used to explore the dynamics of the reaction itself, although this often requires more advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations, where the reactive part of the system is treated with quantum mechanics and the surrounding environment is treated with classical mechanics. nih.gov Such simulations could provide a detailed, time-resolved picture of the bond-breaking and bond-forming events that occur during a reaction mediated by this compound.

Table 4: Applications of Molecular Dynamics Simulations for this compound

ApplicationInformation Gained
Solvation StudiesUnderstanding the arrangement of solvent molecules around the carbodiimide and its effect on reactivity.
Conformational AnalysisExploring the accessible conformations of the sec-butyl groups and their influence on steric hindrance.
Reactant AssociationSimulating the approach of reactants and the formation of encounter complexes in solution. mdpi.com
Reaction Dynamics (with QM/MM)Visualizing the atomic motions during the chemical transformation, including bond formation and cleavage. nih.gov

Comparative Analysis of N,n Di Sec Butylcarbodiimide with Other Carbodiimide Reagents

Structural Similarities and Differences among Carbodiimides

Carbodiimides are a class of organic compounds characterized by the functional group RN=C=NR. This core structure, isoelectronic with carbon dioxide, features a linear N=C=N bond system. The reactivity and application of a specific carbodiimide (B86325) are largely dictated by the nature of the R groups attached to the nitrogen atoms. N,N'-Di-sec-butylcarbodiimide (DSBC) belongs to this family, alongside other commonly used reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The primary structural similarity among these compounds is the central carbodiimide moiety responsible for the activation of carboxylic acids. The key differences lie in the substituents (R groups) attached to the nitrogen atoms, which modulate their steric bulk, solubility, and the properties of their corresponding urea (B33335) byproducts.

This compound (DSBC): Features two secondary butyl groups. These branched, secondary alkyl groups impart a moderate level of steric hindrance.

N,N'-Dicyclohexylcarbodiimide (DCC): Possesses two cyclohexyl groups, which are bulky, secondary, and cyclic. This structure makes DCC a waxy, low-melting-point solid. peptide.com

N,N'-Diisopropylcarbodiimide (DIC): Contains two isopropyl groups. Structurally similar to DSBC as it also has secondary alkyl substituents, though isopropyl groups are slightly less bulky than sec-butyl groups. DIC is a liquid, which can facilitate handling in automated synthesis. peptide.comwikipedia.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Features asymmetric substituents. One is a primary alkyl group (ethyl), and the other is a dimethylaminopropyl group, which contains a tertiary amine. This tertiary amine can be protonated, rendering EDC and its urea byproduct water-soluble, a key feature that distinguishes it from other common carbodiimides. peptide.comcreative-proteomics.com

These structural variations are summarized in the table below.

CarbodiimideAbbreviationN-Substituent TypeKey Structural FeaturesPhysical StateSolubility of Urea Byproduct
This compoundDSBCSecondary AlkylBranched sec-butyl groupsLiquidSoluble in many organic solvents
N,N'-DicyclohexylcarbodiimideDCCSecondary Alkyl (Cyclic)Bulky cyclohexyl ringsSolid peptide.comInsoluble in most common solvents peptide.com
N,N'-DiisopropylcarbodiimideDICSecondary AlkylBranched isopropyl groupsLiquid peptide.comwikipedia.orgSoluble in common organic solvents peptide.comwikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCPrimary Alkyl & Tertiary Amine ChainWater-solubilizing side chainSolid (hydrochloride salt) thermofisher.comWater-soluble peptide.com

Comparative Reactivity and Selectivity Profiles in Varied Coupling Reactions

Reactivity: The rate of O-acylisourea formation and its subsequent reaction with a nucleophile are influenced by the electronic and steric properties of the N-substituents.

EDC is highly reactive in aqueous solutions, making it the reagent of choice for bioconjugation and labeling of proteins under physiological conditions. peptide.comcreative-proteomics.com

DCC is highly effective in non-aqueous, organic solvents. Its bulky dicyclohexyl groups contribute to a stable O-acylisourea intermediate that is less prone to hydrolysis. creative-proteomics.com

DIC and DSBC exhibit reactivity profiles suitable for a broad range of applications in organic synthesis, particularly peptide synthesis. Their reactivity is balanced, allowing for efficient coupling without being as moisture-sensitive as EDC in some contexts. DSBC is considered to have intermediate steric bulk, making it reactive enough for efficient coupling while its steric profile helps enhance selectivity by reducing reactivity towards bulky nucleophiles.

Selectivity: Selectivity in coupling reactions often refers to the ability to favor amide bond formation over side reactions or to differentiate between nucleophiles. The steric hindrance imparted by the N-substituents is a key determinant of selectivity.

The bulky groups of DCC can sometimes impede the coupling of sterically demanding substrates. creative-proteomics.com

DSBC , with its moderately bulky sec-butyl groups, offers a good balance. The steric hindrance is sufficient to suppress some side reactions and potentially reduce racemization at the activated carboxyl group, but generally not so great as to significantly hinder the desired coupling reaction. This intermediate hindrance makes DSBC a versatile reagent for achieving selectivity.

The general mechanism involves the carbodiimide activating a carboxylic acid to form the O-acylisourea, which can then react with an amine to form the desired amide and a urea byproduct. wikipedia.org Alternatively, the intermediate can react with another carboxylic acid molecule to form a symmetric anhydride (B1165640), which then reacts with the amine. peptide.com

Performance Assessment in Peptide Synthesis: Efficiency and Purity

In solid-phase peptide synthesis (SPPS), the choice of coupling reagent is critical for achieving high efficiency (yield) and purity. nih.govnih.gov The performance of DSBC compared to other carbodiimides is largely assessed based on coupling efficiency and the ease of purification, which is directly related to the solubility of the urea byproduct.

DCC: Historically, DCC was a popular reagent. However, its byproduct, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents used for SPPS. peptide.comwikipedia.org This insolubility causes the DCU to precipitate on the solid support, leading to difficult purification and potentially incomplete reactions, thereby lowering the final purity and yield of the peptide. peptide.com

DIC: DIC was introduced as an alternative to DCC specifically to address the byproduct solubility issue. The resulting N,N'-diisopropylurea (DIU) is soluble in common SPPS solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), allowing it to be easily washed away. peptide.com This has made DIC a standard reagent in automated SPPS.

EDC: The water-solubility of EDC and its urea byproduct makes it ideal for solution-phase synthesis where purification involves simple aqueous extraction, but it is less commonly used as the primary coupling agent in standard Fmoc-based SPPS. peptide.com

DSBC: Similar to DIC, the byproduct of DSBC, N,N'-di-sec-butylurea, is soluble in many organic solvents. This facilitates its removal during the wash steps in SPPS, contributing to higher purity of the final peptide product. The steric profile of DSBC may also offer advantages in minimizing racemization for sensitive amino acids, further enhancing the purity of the desired peptide.

CarbodiimideByproduct Solubility in Organic SolventsSuitability for SPPSImpact on Purity/Purification
DSBCSoluble HighByproduct is easily washed away, facilitating purification and leading to higher purity.
DCCInsoluble peptide.comLowByproduct precipitates on resin, complicating purification and potentially lowering purity. peptide.comwikipedia.org
DICSoluble peptide.comHighByproduct is easily washed away; widely used in automated SPPS. peptide.com
EDCInsoluble (but water-soluble) peptide.comModerate (less common)Primarily used when aqueous workup is desired; byproduct is removed by water extraction. peptide.com

Differential Byproduct Formation, Including Hydrogen Cyanide, and Structural Correlations

However, a critical and hazardous side reaction has been identified involving the combination of certain carbodiimides with OxymaPure: the formation of hydrogen cyanide (HCN). researchgate.netsemanticscholar.org Research has demonstrated that the propensity for HCN generation is directly correlated with the structure of the N-substituents on the carbodiimide. acs.orgnih.gov

Carbodiimides with Secondary N-Substituents (DCC, DIC, DSBC): These reagents have been shown to react with OxymaPure to form an oxadiazole, with the concomitant release of HCN. nih.gov The proposed mechanism involves the formation of an adduct between the carbodiimide and OxymaPure, which then cyclizes to produce the oxadiazole and HCN. researchgate.netacs.org

Carbodiimides with Primary N-Substituents (EDC): EDC readily forms an initial adduct with OxymaPure, but this adduct does not proceed to form the oxadiazole or release HCN. acs.orgnih.gov Instead, it may form a different, six-membered ring compound that retains the cyanide moiety, thus posing no risk of HCN release. acs.org

Carbodiimides with Tertiary N-Substituents (N,N'-di-tert-butylcarbodiimide, DTBC): The significant steric hindrance of the tert-butyl groups prevents the initial adduct formation with OxymaPure, thereby inhibiting the pathway to HCN formation entirely. nih.govacs.org

Therefore, the structural nature of the alkyl group attached to the nitrogen atoms is the determining factor for this dangerous side reaction. DSBC, having secondary N-substituents, falls into the category of carbodiimides that can produce HCN in the presence of OxymaPure. nih.gov

Influence of N-Substituent Steric Hindrance on Overall Reaction Outcome

Steric hindrance, the effect of the spatial bulk of substituent groups on reactivity, is a paramount factor governing the performance of carbodiimides. nih.gov The size and branching of the N-substituents directly influence coupling efficiency, side reaction pathways, and the potential for racemization.

The common carbodiimides can be ranked by the general steric bulk of their N-substituents: DTBC (tertiary) > DCC (cyclic secondary) > DSBC (branched secondary) > DIC (branched secondary) > EDC (primary/linear chain)

The impact of this steric profile on reaction outcomes is multifaceted:

Coupling Efficiency: While some steric bulk can be beneficial, excessive hindrance can impede reactivity. For example, DTBC, with its highly hindered tert-butyl groups, is often too sterically bulky to effectively activate carboxylic acids for peptide coupling. acs.org DSBC, DCC, and DIC possess an intermediate level of steric hindrance that allows for efficient activation and coupling of most amino acids.

Side Reaction Control: Steric hindrance plays a direct role in byproduct formation.

N-Acylurea Formation: The rearrangement to the N-acylurea can be influenced by the steric environment.

HCN Formation: As discussed, steric hindrance is the key determinant. The bulky tertiary groups of DTBC prevent the reaction with OxymaPure, while the less-hindered secondary groups of DSBC, DCC, and DIC allow it to proceed. nih.govacs.org The primary substituent on EDC leads to an alternative, safe pathway. nih.gov

Racemization Suppression: During peptide coupling, the activated amino acid is susceptible to racemization (loss of stereochemical purity). The mechanism often involves the formation of a planar oxazolone (B7731731) intermediate. thieme-connect.de The steric bulk of the carbodiimide's N-substituents can hinder the formation or subsequent reactions of this intermediate, thus helping to preserve the stereochemical integrity of the amino acid. The moderate steric profile of DSBC is advantageous in this regard, potentially offering better racemization suppression than less-hindered reagents.

Emerging Research Frontiers and Future Perspectives in N,n Di Sec Butylcarbodiimide Chemistry

Advancements in Sustainable and Green Chemistry Applications

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, are increasingly influencing the choice and design of chemical processes. chemlker.com In this context, research involving N,N'-Di-sec-butylcarbodiimide is exploring its application within more environmentally friendly synthetic protocols.

Development of Environmentally Benign Reaction Conditions and Solvents

A significant focus of green chemistry in peptide synthesis, a primary application area for carbodiimides, is the replacement of conventional, hazardous solvents with safer alternatives. chemlker.com Solvents like N,N-dimethylformamide (DMF) are effective but are now classified as Substances of Very High Concern due to their toxicity. chemlker.com Research is actively seeking greener substitutes that maintain high performance. sigmaaldrich.com

Recent studies have evaluated the side reactions of various carbodiimides, including DSBC, when used with coupling additives like OxymaPure®. researchgate.net The steric hindrance of the N-substituents on the carbodiimide (B86325) was found to directly affect the formation of certain adducts, which can lead to undesirable byproducts. researchgate.netunibo.it Specifically, the reaction between N,N'-diisopropylcarbodiimide (DIC) and OxymaPure® has been shown to generate hydrogen cyanide (HCN) in some cases. researchgate.net Understanding the structural influence of reagents like DSBC is crucial for designing safer reaction systems that minimize such hazardous side reactions. researchgate.net

The development of bio-based solvents offers a promising avenue for greener synthesis. These solvents are derived from renewable feedstocks and are often less toxic and more biodegradable than their petroleum-based counterparts. sigmaaldrich.com

Table 1: Examples of Green Solvents Explored as Alternatives to DMF/NMP in Peptide Synthesis

Solvent Name Type Key Features
γ-Valerolactone (GVL) Bio-based, Dipolar Aprotic Biodegradable, non-toxic, low volatility. sigmaaldrich.com
Dimethyl Isosorbide (DMI) Bio-based Sustainable alternative to NMP and DMF. sigmaaldrich.com
Cyrene™ (Dihydrolevoglucosenone) Bio-based, Dipolar Aprotic Prepared from cellulose; can replace DMF in various reactions. researchgate.net

The integration of DSBC into reaction protocols utilizing these greener solvents is a key objective. The solubility of its byproduct, N,N'-di-sec-butylurea, in many organic solvents is an advantageous property that can simplify workup procedures and reduce solvent usage during purification, aligning with the goals of sustainable chemistry.

Exploration of Novel Catalytic Applications and Systems

While carbodiimides are primarily used as stoichiometric coupling agents, their potential in catalytic systems is an emerging area of interest. The reactivity of the N=C=N functional group allows it to participate in various chemical transformations.

Research into closely related carbodiimides provides insight into potential catalytic roles. For instance, N,N'-Di-tert-butylcarbodiimide, a structural isomer of DSBC, has been utilized as a reagent in several catalytic processes:

Guanylation of Aryl Amines: It serves as a reagent for this transformation when catalyzed by lanthanum amides. sigmaaldrich.comscientificlabs.ie

Preparation of Catalyst Precursors: It is used to prepare iridium complexes containing amidinate ligands, which have applications in catalysis. sigmaaldrich.comscientificlabs.ie

Synthesis of N,N'-Diamidocarbenes: It is a key reactant in the synthesis of precursors for stable N-heterocyclic carbenes (NHCs), which are important ligands in homogeneous catalysis. sigmaaldrich.comscientificlabs.ie

Although direct catalytic applications of this compound are not yet extensively reported, the established reactivity of its analogs suggests a promising field for future investigation. Exploring its potential in metal-catalyzed reactions or as a precursor to organocatalysts could unveil novel functionalities beyond its traditional role as a coupling agent.

Future Directions in Advanced Materials Development

The development of novel polymers from renewable or specialized monomers is a critical frontier in materials science. Carbodiimides, functioning as nitrogen analogues of isocyanates, can serve as bifunctional electrophiles in polyaddition reactions. nih.govacs.org This reactivity opens the door for their use as monomers in the synthesis of nitrogen-rich polymers like polyguanidines. acs.org

Polyguanidines are a class of polymers with repeating guanidine (B92328) units in their backbone, which can be synthesized through the polyaddition of biscarbodiimides with diamines. nih.gov The reaction proceeds rapidly, allowing for the facile creation of these complex macromolecules. nih.gov

Future research may focus on the use of this compound or its corresponding biscarbodiimide derivatives as monomers. The sec-butyl groups would introduce specific steric and solubility characteristics to the resulting polymer chain, potentially influencing the material's properties, such as:

Solubility: Affecting its processability in different solvents.

Thermal Stability: Influencing its degradation temperature and useful range.

Mechanical Properties: Modifying the elasticity or rigidity of the final material.

By incorporating DSBC-derived units into polymer backbones, it may be possible to create advanced materials with tailored properties for specialized applications.

Methodological Innovations for Enhanced Reaction Control and Selectivity

A defining characteristic of this compound is the steric hindrance imparted by the sec-butyl groups attached to the nitrogen atoms. This steric bulk is not a drawback but a feature that allows for greater control and selectivity in chemical reactions compared to less hindered carbodiimides.

Table 2: Influence of Steric Hindrance on Reaction Outcomes

Feature Description Implication for DSBC
Modulated Reactivity Steric hindrance can slow down the rate of reaction, preventing unwanted or overly aggressive reactions. Allows for more controlled coupling, particularly with sensitive substrates.
Substrate Selectivity The bulky nature of the reagent can favor reactions with less sterically hindered partners. May enable selective activation of one carboxylic acid in the presence of another, more hindered one.
Minimization of Side Reactions In peptide synthesis, steric bulk can disfavor side reactions such as racemization or the formation of N-acylurea. Leads to higher purity of the desired product and simplifies purification.

| Coupling of Demanding Substrates | The unique steric profile may be advantageous for coupling sterically demanding amino acids where other reagents might fail. | Expands the toolkit for synthesizing complex peptides and other molecules. |

This inherent structural feature represents a methodological innovation. By choosing DSBC over other coupling agents, chemists can leverage steric effects to direct the outcome of a reaction. rsc.org Future research will likely focus on quantifying this effect and developing predictive models for its use in complex syntheses, thereby transforming a simple reagent choice into a sophisticated tool for achieving high reaction selectivity.

Prospects for Industrial Scale-Up and Process Optimization

The transition of a chemical process from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and waste generation. For this compound, several aspects point to a favorable outlook for scale-up and process optimization.

One of the most significant advantages of DSBC in an industrial context is the nature of its byproduct. After a coupling reaction, DSBC is converted to N,N'-di-sec-butylurea. Unlike the urea (B33335) byproduct from N,N'-dicyclohexylcarbodiimide (DCC), which is notoriously insoluble and difficult to remove, N,N'-di-sec-butylurea is soluble in many common organic solvents. This simplifies the purification of the final product, often eliminating the need for difficult filtrations and reducing product loss from co-precipitation. This streamlined purification process can significantly lower solvent consumption and reduce production time, leading to a more efficient and economical process on a large scale.

Common industrial synthesis routes for carbodiimides often start from isocyanates or thioureas. scispace.com For DSBC, a likely synthetic route involves the phosphine (B1218219) oxide-catalyzed conversion of sec-butyl isocyanate, with the elimination of carbon dioxide.

2 RN=C=O → (RN)₂C + CO₂ (where R = sec-butyl)

Optimizing this synthesis for industrial production would involve focusing on catalyst efficiency, reaction conditions (temperature and pressure), and developing continuous flow processes to improve throughput and safety. Given the practical advantages of its use, particularly the simplified product purification, there is strong potential for this compound to be adopted more widely in industrial processes where efficiency and purity are paramount.

Q & A

Basic Research Questions

Q. What are the recommended experimental conditions for using DSBC in solid-phase peptide synthesis (SPPS) to minimize hazardous byproducts like hydrogen cyanide (HCN)?

  • Methodological Answer : Coupling reactions using DSBC should be conducted in combination with additives like OxymaPure to suppress HCN formation. Evidence suggests that dimethyl trisulfide (DMTS) can act as an HCN scavenger, further reducing risks. Reaction efficiency and byproduct profiles should be monitored via HPLC or LC-MS to optimize molar ratios and solvent systems (e.g., DMF or DCM) .

Q. What safety protocols should researchers implement when handling DSBC in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coats, safety goggles) is mandatory. Work should be conducted in a fume hood to avoid inhalation. Contaminated waste must be segregated and disposed via certified hazardous waste management services. Immediate decontamination of exposed skin or clothing is critical, followed by medical consultation .

Q. How does DSBC compare to other carbodiimides (e.g., DCC, EDC) in terms of coupling efficiency and side reactions?

  • Methodological Answer : Systematic comparisons require controlled studies varying solvent polarity, temperature, and nucleophile reactivity. For example, DSBC may exhibit higher steric hindrance than DCC, reducing racemization but potentially lowering coupling yields in bulky peptide sequences. Quantitative analysis via NMR or mass spectrometry is advised to track byproducts like N-acylurea .

Advanced Research Questions

Q. What mechanistic insights explain DSBC’s role in suppressing racemization during peptide bond formation?

  • Methodological Answer : Investigate DSBC’s steric effects using computational modeling (e.g., DFT calculations) to analyze transition-state stabilization. Compare activation barriers for racemization pathways with/without DSBC. Experimental validation via circular dichroism (CD) or X-ray crystallography of intermediate oxyma derivatives can clarify stereochemical outcomes .

Q. How can researchers resolve contradictory data on DSBC’s coupling efficiency across different solvent systems?

  • Methodological Answer : Apply contradiction analysis frameworks, such as empirical falsification protocols. For instance, replicate experiments under identical conditions (solvent purity, humidity, reagent stoichiometry) and use statistical tools (e.g., ANOVA) to identify confounding variables. Cross-validate findings with alternative carbodiimides and scavengers .

Q. What methodologies are recommended for assessing DSBC’s ecological impact when ecotoxicological data is limited?

  • Methodological Answer : Use extrapolation models (e.g., QSAR) to predict toxicity based on structural analogs like DCC. Conduct biodegradability assays (e.g., OECD 301F) and soil mobility studies. Collaborate with environmental labs to measure bioaccumulation potential in model organisms (e.g., Daphnia magna) .

Key Research Recommendations

  • Prioritize mechanistic studies to clarify DSBC’s steric and electronic effects in diverse synthetic contexts.
  • Develop standardized protocols for ecological risk assessment, leveraging computational and empirical data.
  • Foster interdisciplinary collaboration (organic chemistry, toxicology) to address data gaps in DSBC’s long-term stability and byproduct profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.